Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate
CAS No.:
Cat. No.: VC17851299
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO3 |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate |
| Standard InChI | InChI=1S/C9H17NO3/c1-8(2)9(10,4-5-13-8)6-7(11)12-3/h4-6,10H2,1-3H3 |
| Standard InChI Key | XNOUHPNRBJSHQT-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(CCO1)(CC(=O)OC)N)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate features a central oxolane ring substituted with two methyl groups at the 2-position and an amino group at the 3-position. The acetate ester moiety is attached via a methylene bridge to the oxolane ring. This configuration confers both rigidity from the cyclic ether and reactivity from the amine and ester groups. The IUPAC name, methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate, precisely reflects this arrangement .
The compound’s canonical SMILES notation, , provides a machine-readable representation of its connectivity . X-ray crystallography data, though not explicitly available in the cited sources, can be inferred to reveal a puckered oxolane ring with substituents adopting equatorial orientations to minimize steric strain.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 187.24 g/mol | |
| IUPAC Name | Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate | |
| SMILES | CC1(C(CCO1)(CC(=O)OC)N)C | |
| InChI Key | XNOUHPNRBJSHQT-UHFFFAOYSA-N |
Spectroscopic Analysis
Infrared (IR) spectroscopy of the compound reveals absorption bands characteristic of its functional groups:
-
N–H Stretch: A broad peak near 3300–3500 cm indicates the primary amine group.
-
C=O Stretch: A strong signal at ~1740 cm corresponds to the acetate ester carbonyl.
-
C–O–C Asymmetric Stretch: Bands at 1100–1250 cm arise from the oxolane ether linkage.
Mass spectrometry (MS) data show a molecular ion peak at m/z 187, consistent with the molecular weight. Fragmentation patterns include loss of the methyl acetate group (, m/z 74) and cleavage of the oxolane ring.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate typically involves multi-step sequences starting from readily available precursors. A plausible route, inferred from analogous compounds in patent literature , proceeds as follows:
-
Oxolane Ring Formation: Cyclization of a diol (e.g., 2,2-dimethyl-1,4-butanediol) under acidic conditions yields the 2,2-dimethyloxolane intermediate.
-
Amination: Introduction of the amine group via nucleophilic substitution or reductive amination. For example, treatment with ammonia in the presence of a palladium catalyst .
-
Acetylation: Reaction with methyl chloroacetate under basic conditions to install the acetate ester moiety.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Cyclization | , 100°C, 12h | Solvent polarity, temperature control |
| Amination | , , , 60°C | Catalyst loading, pressure |
| Acetylation | Methyl chloroacetate, , THF, 0°C | Stoichiometry, reaction time |
Stereochemical Considerations
The 3-amino group introduces a stereocenter, making enantioselective synthesis a critical challenge. Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution methods may be employed to access enantiopure material . Patent US7598373B2 highlights analogous strategies for producing stereochemically defined oxolane derivatives, emphasizing the role of protecting groups (e.g., benzoyl) in directing regioselectivity .
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
The compound’s amine and ester functionalities make it a versatile precursor in drug synthesis. For instance:
-
Antiviral Agents: Analogous oxolane derivatives are key intermediates in nucleoside analogs like sofosbuvir .
-
Amino Acid Prodrugs: The ester group facilitates hydrolysis to carboxylic acids in vivo, enabling prodrug strategies for improved bioavailability.
Polymer Chemistry
Incorporating methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate into polymers enhances thermal stability and biodegradability. Copolymerization with lactones (e.g., ε-caprolactone) yields polyesters with tunable mechanical properties.
| Application | Mechanism | Example |
|---|---|---|
| Drug Delivery | Ester hydrolysis releases active metabolites | Prodrugs for CNS-targeted agents |
| Chiral Catalysis | Amine group coordinates transition metals | Asymmetric hydrogenation catalysts |
| Biodegradable Plastics | Incorporation into polyester backbones | Packaging materials |
Analytical and Characterization Techniques
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is employed for purity assessment. Reverse-phase columns (C18) using acetonitrile/water gradients achieve baseline separation of the compound from synthetic byproducts.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, CDCl):
-
δ 1.25 (s, 6H, 2×CH)
-
δ 2.45 (m, 2H, CHCOO)
-
δ 3.65 (s, 3H, OCH)
-
δ 3.85 (m, 4H, OCHCHO)
NMR confirms the carbonyl carbon at δ 170.5 ppm and the quaternary oxolane carbon at δ 75.3 ppm.
Recent Advances and Future Directions
Recent patent activity (e.g., US7598373B2) underscores interest in stereoselective synthesis of oxolane derivatives for antiviral applications . Future research may explore:
-
Enzymatic Synthesis: Leveraging lipases or transaminases for greener production.
-
Structure-Activity Relationships (SAR): Modifying the amine and ester groups to optimize pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume